molecular formula C44H34Cl2P2Ru+2 B1142154 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 134524-84-8

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)

Cat. No.: B1142154
CAS No.: 134524-84-8
M. Wt: 796.7 g/mol
InChI Key: YEKBVMDAGDTOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) is a chiral ruthenium complex widely employed in asymmetric catalysis. Its molecular formula is C₅₈H₄₈Cl₂N₂P₂Ru (molecular weight: 1006.96 g/mol), and it exists as a white-to-pale yellow, air-sensitive powder requiring storage under refrigeration . The compound features a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, which provides a rigid, chiral environment, and a diamine co-ligand that enhances catalytic activity. A dichloromethane adduct variant (CAS: 329735-86-6) is also commercially available, with a purity ≥97% . This complex is primarily utilized in asymmetric hydrogenation and carbonyl reduction reactions, critical for synthesizing enantiomerically pure pharmaceuticals and fine chemicals .

Biological Activity

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characteristics

The synthesis of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) typically involves the coordination of the binaphthyl ligand with ruthenium(II) in a controlled environment to ensure the desired chirality and stability of the complex. The resulting compound exhibits unique photophysical properties that are essential for its biological applications.

Photodynamic Therapy (PDT) :

  • Mechanism : The compound acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. These ROS can induce oxidative stress in cancer cells, leading to apoptosis.
  • Singlet Oxygen Generation : Studies have shown that complexes similar to dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) exhibit singlet oxygen quantum yields ranging from 5% to 77%, which correlates with their photocytotoxicity against various cancer cell lines .

Cytotoxicity and Selectivity

The cytotoxic effects of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) have been evaluated in several studies:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB231 (breast cancer)
    • RPE-1 (non-cancerous retina)
  • IC50 Values : The IC50 values for this compound in various cancer cell lines range significantly, indicating its potency. For instance:
    • IC50 values reported for similar complexes are between 8 µM to 157 µM depending on the cell line and experimental conditions .

Table 1: Summary of Biological Activity Data

Cell LineIC50 (µM)Mechanism of ActionNotes
HeLa10-100ROS generation leading to apoptosisEffective under normoxic conditions
MDA-MB2318-47Photodynamic actionHigher efficacy with light activation
RPE-1>100Low toxicity towards non-cancerous cellsBiocompatibility noted

Case Studies

Case Study 1: Photodynamic Efficacy
In a study examining the photodynamic efficacy of similar ruthenium complexes, it was found that upon irradiation, these complexes could induce significant cell death in HeLa cells while sparing normal cells like RPE-1. This selectivity is crucial for therapeutic applications .

Case Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) interacts with cellular targets such as mitochondria and DNA. The binding studies indicated groove binding interactions with DNA, which were confirmed through UV-vis spectroscopy and fluorescence assays .

Q & A

Basic Questions

Q. Q1. What is the structural configuration and stereochemical significance of Dichloro[(R)-(+)-BINAP]ruthenium(II)?

Answer: The compound features a chiral Ru(II) center coordinated to a (R)-BINAP ligand (a bisphosphine with axial chirality) and two chloride ligands. The (R)-BINAP ligand induces enantioselectivity in catalytic reactions by creating a rigid, chiral environment around the metal center . Its stereochemical significance lies in its ability to transfer chirality to substrates during asymmetric transformations, such as hydrogenation or carbonyl reductions. The absolute configuration of the BINAP ligand determines the enantiomeric outcome of products, as demonstrated in asymmetric hydrogenation studies .

Q. Q2. How is this complex synthesized, and what precautions are required for handling?

Answer: Synthesis typically involves reacting RuCl₃·nH₂O with (R)-BINAP under inert conditions (e.g., argon atmosphere) in a polar solvent like dichloromethane or ethanol. The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition of the air-sensitive Ru(II) complex . Post-synthesis, the product is isolated via solvent evaporation and purified by recrystallization. Storage at -20°C under inert gas is recommended for long-term stability .

Advanced Research Questions

Q. Q3. How does ligand modification (e.g., Tol-BINAP or Xyl-BINAP) impact catalytic activity in asymmetric hydrogenation?

Answer: Substituents on the BINAP ligand (e.g., p-tolyl in Tol-BINAP or 3,5-xylyl in Xyl-BINAP) alter steric and electronic properties, affecting substrate binding and turnover frequency. For example:

  • Tol-BINAP derivatives enhance enantioselectivity in hydrogenation of bulky ketones due to increased steric hindrance .
  • Xyl-BINAP improves catalyst stability and reaction rates in polar solvents by mitigating ligand dissociation .
    Comparative studies (e.g., TOF measurements and enantiomeric excess (%ee) analysis) are essential to quantify these effects .

Q. Q4. What experimental strategies resolve contradictions in enantioselectivity data across different substrates?

Answer: Contradictions often arise from competing steric and electronic interactions. Methodological approaches include:

  • Kinetic Isotope Effects (KIE): To probe rate-determining steps and transition-state geometries.
  • DFT Calculations: To model substrate-catalyst interactions and predict %ee trends .
  • In Situ Spectroscopy: Monitoring reaction intermediates via NMR or IR to identify competing pathways.
    For example, in hydrogenation of α,β-unsaturated esters, steric bulk in substrates can invert enantioselectivity due to altered binding modes .

Q. Q5. How can reaction conditions (solvent, temperature, pressure) be optimized for high catalytic efficiency?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance ion-pair stabilization, improving turnover in ionic mechanisms. Protic solvents (e.g., MeOH) may deactivate the catalyst via ligand protonation .
  • Temperature: Lower temperatures (0–25°C) favor high %ee but reduce TOF. Arrhenius plots help balance selectivity vs. efficiency.
  • Hydrogen Pressure: Elevated pressures (>5 bar) accelerate H₂ activation but may promote side reactions (e.g., over-reduction). Pressure-dependent kinetic studies are critical .

Q. Methodological Challenges

Q. Q6. What analytical techniques validate the integrity of the Ru(II)-BINAP complex during catalysis?

Answer:

  • X-ray Crystallography: Confirms ligand coordination geometry and oxidation state.
  • Cyclic Voltammetry: Detects redox-active intermediates (e.g., Ru(III) species) that may deactivate the catalyst .
  • ESI-MS: Identifies catalytically active species (e.g., [Ru(BINAP)(H)₂]⁺) in solution .
    Contamination by Ru nanoparticles (via TEM analysis) must be ruled out to confirm homogeneous catalysis .

Q. Q7. How do counterions (e.g., Cl⁻ vs. BF₄⁻) influence catalytic performance?

Answer: Counterions modulate solubility and ion-pairing effects:

  • Chloride (Cl⁻): Participates in ligand exchange, potentially forming inactive species like [RuCl₃(BINAP)]⁻.
  • Non-coordinating anions (BF₄⁻): Improve catalyst stability and substrate accessibility by minimizing ion pairing.
    Comparative studies using conductivity measurements and kinetic profiling (e.g., variable anion concentration) elucidate these effects .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand Variations

Key structural differences among analogous complexes lie in their phosphine ligands , diamine co-ligands , and auxiliary ligands , which modulate steric bulk, electronic properties, and enantioselectivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Ligands Applications Key References
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) C₅₈H₄₈Cl₂N₂P₂Ru 1006.96 BINAP, DAIPEN (diamine) Asymmetric hydrogenation of ketones
Dichloro(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) C₅₄H₄₈Cl₂N₂P₂Ru 958.89 Tol-BINAP, AMPY Asymmetric hydrogenation (broader substrate scope)
Chloro(R)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride C₅₄H₄₈Cl₂P₂Ru 983.90 Tol-BINAP, p-cymene Pharmaceutical intermediate synthesis
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) C₅₅H₅₀Cl₂N₂P₂Ru 983.90 BINAP, DAIPEN High enantioselectivity in hydrogenation
Dichloridobis[(1S,1S',2R,2R')-(+)-1,1'-di-tert-butyl-2,2'-diphospholane]ruthenium(II) C₂₄H₄₄Cl₂P₄Ru 694.52 TangPhos (diphospholane) Asymmetric cyclopropanation

Key Observations:

Phosphine Ligand Modifications: Replacing diphenylphosphino (BINAP) with di-p-tolylphosphino (Tol-BINAP) increases electron density at the metal center, enhancing catalytic activity for sterically hindered substrates . TangPhos, a chiral diphospholane ligand, creates a more flexible coordination sphere, enabling unique applications like cyclopropanation .

Diamine Co-Ligands: DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) improves enantioselectivity in ketone hydrogenation compared to simpler diamines . Complexes with AMPY (2-aminomethylpyridine) exhibit broader substrate compatibility due to pyridine’s strong σ-donor properties .

Auxiliary Ligands :

  • The p-cymene ligand in [Chloro(R)-Tol-BINAPRuCl] stabilizes the Ru center, facilitating room-temperature reactions .

Catalytic Performance and Enantioselectivity

  • Asymmetric Hydrogenation :
    • The parent BINAP-Ru-DAIPEN complex achieves >99% enantiomeric excess (ee) in hydrogenating aryl ketones, outperforming Tol-BINAP variants in polar solvents .
    • Tol-BINAP-AMPY complexes show superior activity for α,β-unsaturated carbonyl compounds due to enhanced π-backbonding .
  • Reaction Rate :
    • TangPhos-Ru complexes exhibit faster reaction kinetics in cyclopropanation but require higher catalyst loading (1–5 mol%) compared to BINAP systems (0.1–1 mol%) .

Physical Properties and Handling

  • Air Sensitivity : All complexes are air-sensitive, requiring inert-atmosphere storage (N₂/Ar) .
  • Cost and Availability : The (R)-BINAP-Ru-DAIPEN complex is priced at ¥165.00/g (China, 2022), while its (S)-enantiomer costs ¥1,453.00/g , reflecting synthetic complexity .

Properties

CAS No.

134524-84-8

Molecular Formula

C44H34Cl2P2Ru+2

Molecular Weight

796.7 g/mol

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium

InChI

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2

InChI Key

YEKBVMDAGDTOQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Synonyms

(SP-4-2)-[(1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine-κP]]dichlororuthenium;  [SP-4-2-(S)]-[[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]-P,P’]dichlororuthenium;  (S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine Ruthenium Com

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.